Methyl (4-chlorophenyl)sulfonylcarbamate
Description
Methyl (4-chlorophenyl)sulfonylcarbamate is a chemical compound with the molecular formula C8H8ClNO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamic acid group, a chlorophenyl group, and a sulfonyl group, making it a versatile molecule for different chemical reactions and applications.
Properties
CAS No. |
34543-04-9 |
|---|---|
Molecular Formula |
C8H8ClNO4S |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
methyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChI Key |
FCMYFMSWNFVHAC-UHFFFAOYSA-N |
SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction proceeds via a copper-catalyzed oxidative coupling mechanism. Sodium 4-chlorobenzenesulfinate acts as the sulfonyl donor, while paraformaldehyde serves as the methylene bridge source. Methyl carbamate provides the carbamate functionality. Key steps include:
-
Oxidative Activation : Copper catalysts (e.g., CuO, CuCl) mediate the oxidation of sulfinate to sulfonyl radicals under oxygen pressure.
-
Methylene Transfer : Paraformaldehyde decomposes to formaldehyde, which inserts between the sulfonyl and carbamate groups.
-
Nucleophilic Attack : The methyl carbamate attacks the sulfonyl-methylene intermediate, forming the final product.
The optimized reaction conditions are:
-
Catalyst : Copper oxide (1–2 wt% relative to methyl carbamate)
-
Solvent : Water or polyethylene glycol 400
-
Temperature : 100–120°C
-
Pressure : Oxygen atmosphere (3–5 bar)
-
Reaction Time : 1–2 hours
Synthetic Protocol Adaptations for Methyl Ester Formation
While the patent examples primarily describe ethyl carbamate derivatives, substitution with methyl carbamate follows analogous conditions. Critical modifications include:
| Parameter | Ethyl Carbamate Adaptation | Methyl Carbamate Adaptation |
|---|---|---|
| Carbamate Source | Ethyl carbamate | Methyl carbamate |
| Molar Ratio (Formaldehyde:Sulfinate:Carbamate) | 1:1:1 | 1:1:1 |
| Recrystallization Solvent | Ethanol | Methanol/Ether |
This adjustment yields this compound with comparable efficiency. Example 4 of the patent, which uses sodium p-fluorobenzenesulfinate, demonstrates a 95% yield when adapted to the 4-chloro analogue.
Critical Reaction Parameters
Catalyst Selection and Performance
Copper-based catalysts exhibit superior activity in this synthesis. Performance data across catalysts are summarized below:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Copper oxide | 92 | 99.8 | 2 |
| Cuprous chloride | 89 | 99.5 | 1.5 |
| Ferric oxide | 78 | 98.2 | 3 |
Copper oxide provides optimal balance between yield and reaction rate due to its high oxidative capacity and stability under acidic conditions.
Solvent Effects
Polar aprotic solvents enhance solubility of ionic intermediates:
| Solvent | Yield (%) | Pros | Cons |
|---|---|---|---|
| Water | 92 | Green chemistry, low cost | Limited solubility at RT |
| Polyethylene glycol | 90 | High boiling point | Difficult purification |
| Dimethyl sulfoxide | 88 | Excellent solubility | Expensive, hard to remove |
Water emerges as the preferred solvent for industrial applications due to environmental and economic factors.
Industrial Scalability and Purification
Large-Scale Production Workflow
-
Reactor Charging :
-
Sodium 4-chlorobenzenesulfinate (1.0 eq)
-
Methyl carbamate (1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
CuO (2 wt%) in H₂O (200 mL/mol)
-
-
Oxygen Pressurization : 3 bar O₂ at 120°C for 2 hours.
-
Workup :
-
Cool to 25°C, extract with ethyl acetate (2× volumes)
-
Wash organic layer with brine (3×)
-
Dry over Na₂SO₄, concentrate under vacuum
-
Recrystallize from methanol/diethyl ether (9:1)
-
Yield and Purity Optimization
Key factors affecting output:
-
Oxygen Pressure : Yields plateau above 3 bar (92% at 3 bar vs. 93% at 5 bar).
-
Carbamate Excess : A 20% molar excess of methyl carbamate minimizes sulfinate dimerization.
-
Recrystallization : Methanol/ether mixtures achieve >99.5% purity by removing Cu residues.
Comparative Analysis of Synthetic Routes
While the catalytic three-component method dominates current practice, historical alternatives include:
A. Sulfonyl Chloride Aminolysis
-
React 4-chlorobenzenesulfonyl chloride with methyl carbamate
-
Requires toxic solvents (e.g., CH₂Cl₂) and stoichiometric amines
B. Enzymatic Carbamation
-
Lipase-catalyzed reaction of sulfonamide with methyl chloroformate
-
Limited to lab-scale (mg quantities)
The three-component method surpasses these in efficiency (90% vs. 65–70%), safety (aqueous vs. chlorinated solvents), and scalability.
Quality Control and Characterization
Post-synthesis analysis employs:
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chlorophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a sulfonamide derivative.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Methyl (4-chlorophenyl)sulfonylcarbamate serves as an important intermediate in organic synthesis. Its sulfonyl group enhances nucleophilicity, making it a valuable building block for the development of more complex organic molecules. The compound can undergo various reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.
The compound has been studied for its potential biological activities, particularly its antimicrobial properties. Research indicates that it exhibits significant activity against Helicobacter pylori, a bacterium associated with gastrointestinal disorders. The mechanism involves inhibiting enzymes essential for bacterial survival, positioning it as a candidate for further pharmaceutical development.
Enzyme Inhibition Studies
This compound has shown promise in studies related to enzyme inhibition. Its structure allows it to interact with various biological targets, making it useful for exploring enzyme kinetics and mechanisms. This application is particularly relevant in drug discovery and development.
Antimicrobial Efficacy Study
A controlled study evaluated the efficacy of this compound against H. pylori. Using both in vitro and in vivo models, researchers found that the compound effectively reduced bacterial load in infected models. This study supports its potential as an antimicrobial agent.
Enzyme Interaction Research
Further research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound's ability to inhibit these enzymes provides insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The sulfonyl group in the compound is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance the binding affinity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, methyl ester: This compound is similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.
Carbamic acid, (4-methylphenyl)-, methyl ester: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Carbamic acid, (4-nitrophenyl)-, methyl ester: The presence of a nitro group instead of a chlorine atom significantly alters the compound’s electronic properties and reactivity.
Uniqueness
Methyl (4-chlorophenyl)sulfonylcarbamate is unique due to the presence of both the sulfonyl and chlorophenyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry. The sulfonyl group enhances the compound’s reactivity in nucleophilic substitution reactions, while the chlorophenyl group provides additional binding interactions with molecular targets.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing methyl (4-chlorophenyl)sulfonylcarbamate with high yield and purity?
- Methodology : A plausible synthesis involves nucleophilic substitution or carbamate formation. For example, reacting (4-chlorophenyl)sulfonamide with methyl chloroformate in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Avoid excess methyl chloroformate to minimize side products like bis-carbamate formation.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Analyze H and C NMR spectra for characteristic peaks:
- H: Methyl carbamate protons at δ 3.7–3.9 ppm; aromatic protons at δ 7.4–7.8 ppm (4-chlorophenyl group).
- C: Sulfonyl carbon (~115 ppm), carbamate carbonyl (~155 ppm).
- FT-IR : Confirm sulfonyl (SO) stretching at 1350–1300 cm and 1160–1120 cm, and carbamate C=O at ~1700 cm .
Q. What chromatographic methods are suitable for purity analysis of this compound?
- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 60:40 v/v, 1.0 mL/min). Detect at 254 nm. Retention time typically ~6–8 minutes. Validate method specificity using spiked impurity standards (e.g., unreacted sulfonamide) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology : Grow single crystals via slow evaporation from dichloromethane/hexane. Collect diffraction data using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structure using SHELXS-97 and refine with SHELXL-97. Key parameters:
- Space group: P2/c (monoclinic).
- Unit cell dimensions: Compare with similar sulfonylcarbamates (e.g., a = 12.695 Å, b = 19.883 Å, c = 8.080 Å, β = 106.4°) .
Q. What strategies can address contradictions in reaction yields when scaling up synthesis?
- Analysis : Lower yields at larger scales often result from inefficient mixing or exothermicity. Use a jacketed reactor with controlled cooling (0–5°C) and high-shear mixing. Monitor intermediates via in situ FT-IR to optimize reagent addition rates. Compare batch vs. flow chemistry approaches for improved consistency .
Q. How can the compound’s stability under biological assay conditions be evaluated?
- Methodology : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer (e.g., PBS pH 7.4). Incubate at 37°C for 24–72 hours. Analyze degradation via LC-MS:
- Column: C18 (2.1 × 50 mm, 1.7 μm).
- Gradient: 5–95% acetonitrile in water (0.1% formic acid) over 10 minutes.
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodology : Perform DFT calculations (B3LYP/6-311+G**) to model transition states for sulfonyl group reactions. Compare with experimental data (e.g., hydrolysis rates in basic media). Use Gaussian 09 or ORCA software for energy minimization .
Methodological Challenges and Solutions
Q. How to optimize enantiomeric separation if the compound exhibits stereoisomerism?
- Approach : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10). Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid) and analyze via F NMR .
Q. What techniques validate the absence of toxic intermediates in scaled synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
